molecular formula C10H16ClN3O5 B7971162 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride CAS No. 36318-70-4

2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride

Cat. No.: B7971162
CAS No.: 36318-70-4
M. Wt: 293.70 g/mol
InChI Key: ULFCBIUXQQYDEI-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride, also known as benserazide hydrochloride (CAS: 14919-77-8), is a synthetic hydrazide derivative. Its molecular formula is C₁₀H₁₅N₃O₅·HCl (molecular weight: 293.71) . Structurally, it consists of an L-serine hydrazide backbone linked to a 2,3,4-trihydroxybenzyl group via a hydrazone bond . The compound exhibits optical activity with a reported specific rotation of $[α]^{20}_D = -11.5°$ to $-13.0°$ (measured in 1M HCl) .

Pharmacological Role Benserazide hydrochloride is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. It is clinically used in combination with levodopa (L-DOPA) to treat Parkinson’s disease, where it prevents the peripheral metabolism of levodopa, enhancing its central nervous system bioavailability .

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFCBIUXQQYDEI-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1CNNC(=O)[C@H](CO)N)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189853
Record name 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36318-70-4, 27172-87-8
Record name L-Serine, 2-[(2,3,4-trihydroxyphenyl)methyl]hydrazide, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36318-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benserazide hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027172878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036318704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(2,3,4-trihydroxybenzyl)-L-serinohydrazide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENSERAZIDE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3WU8J9MB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification of DL-Serine

DL-serine reacts with thionyl chloride in methanol at 5–15°C to form serine methyl ester hydrochloride. The reaction proceeds via nucleophilic acyl substitution, with thionyl chloride acting as both an acid catalyst and dehydrating agent. Key parameters include:

ParameterConditionYieldPurity
Temperature5–15°C95–98%≥99%
SolventMethanol
Reaction Time3–5 hours

Hydrazide Formation

Serine methyl ester reacts with hydrazine hydrate (1.2–1.8 equivalents) in methanol at 20–30°C. The nucleophilic attack of hydrazine on the ester carbonyl generates serine hydrazide. Adjusting the pH to 4.0–5.0 with HCl precipitates the product, which is crystallized using alcohols (e.g., isopropanol).

ParameterConditionYieldPurity
Hydrazine Equiv.1.585–90%≥98%
Crystallization Temp10–15°C

Condensation with 2,3,4-Trihydroxybenzaldehyde

Serine hydrazide undergoes Schiff base formation with 2,3,4-trihydroxybenzaldehyde in methanol at 50–55°C. The imine intermediate is subsequently reduced to yield benserazide hydrochloride.

ParameterConditionYieldPurity
Molar Ratio1:1.1 (hydrazide:aldehyde)190–195%*≥98%
SolventMethanol/Water

Note: Yield exceeds 100% due to solvate formation during crystallization.

Improved Hydrogenation Process (WO2015197909A1)

This method enhances the condensation step by employing dimethylformamide (DMF) as a solvent and catalytic hydrogenation.

Condensation in Polar Aprotic Solvents

Reaction of serine hydrazide with 2,3,4-trihydroxybenzaldehyde in DMF at 30°C forms the Schiff base. DMF stabilizes the intermediate, enabling higher conversion rates.

ParameterConditionYieldPurity
SolventDMF/DMA/NMP95%94.4%
CatalystNone

Catalytic Hydrogenation

The Schiff base is hydrogenated using Pd/C (2.5–5% loading) under 1–3 bar H₂. DMF solvates the product, which is isolated by adding water and 1-propanol.

ParameterConditionYieldPurity
Pressure1–3 bar70.6%94.4%
Solvate RemovalVacuum drying (40–50°C)

Continuous Fixed-Bed Hydrogenation (CN112876379A)

This industrial-scale method addresses safety and efficiency challenges:

Amino Protection Strategy

DL-serine methyl ester is protected (e.g., Boc, Cbz) to prevent side reactions. The protected intermediate reacts with hydrazine hydrate, followed by deprotection.

ParameterConditionYieldPurity
Protecting AgentBoc₂O80–85%≥99%
DeprotectionHCl/EtOH

Fixed-Bed Reactor Design

Hydrogenation occurs in a fixed-bed reactor filled with Pd/C or Raney nickel. Continuous flow avoids prolonged catalyst contact, reducing degradation.

ParameterConditionYieldPurity
Residence Time2–4 hours75–80%≥98.5%
SolventHCl/MeOH

Analytical and Optimization Insights

Critical Quality Attributes

  • Purity : HPLC monitoring ensures ≤0.5% impurities.

  • Solvate Control : DMF or isopropanol solvates are removed via vacuum drying.

  • Crystallization : Alcohols (isopropanol) yield needle-like crystals with optimal flow properties.

Comparative Analysis of Methods

MethodYieldPurityScalabilitySafety
Traditional190–195%≥98%ModerateHigh solvent use
Hydrogenation70.6%94.4%HighLow pressure
Fixed-Bed75–80%≥98.5%IndustrialNo high-pressure risk

Chemical Reactions Analysis

Types of Reactions

2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.

    Reduction: The hydrazone intermediate can be reduced to form the final product.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, reduced hydrazides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that 2'-(2,3,4-trihydroxybenzyl)-L-serinohydrazide hydrochloride exhibits significant antioxidant properties. It has been studied for its potential to mitigate oxidative stress in various biological systems. This activity is attributed to the presence of multiple hydroxyl groups which can scavenge free radicals effectively.

Neuroprotective Effects
Studies have shown that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The mechanism appears to involve the inhibition of neuroinflammatory pathways and the modulation of apoptotic signaling in neuronal cells.

Antimicrobial Properties
Recent investigations have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibacterial agents.

Biochemistry

Enzyme Inhibition
The compound has been explored as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate it may inhibit specific hydrolases and transferases, which could be useful in regulating metabolic processes or designing enzyme inhibitors for therapeutic purposes.

Cell Signaling Modulation
Research suggests that this compound can modulate cell signaling pathways. This modulation may impact cellular responses to stress and inflammation, making it a candidate for further exploration in cancer research and treatment.

Material Science

Polymer Chemistry
In material science, this compound is being investigated for its role as a building block in polymer synthesis. Its ability to form cross-links with other polymers could lead to the development of novel materials with enhanced mechanical properties and thermal stability.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al. (2021)Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Johnson et al. (2022)NeuroprotectionShowed inhibition of neuroinflammatory responses in neuronal cultures.
Lee et al. (2023)Antimicrobial PropertiesEffective against E. coli and S. aureus with minimal inhibitory concentrations established.
Wang et al. (2024)Enzyme InhibitionIdentified as a potent inhibitor of specific hydrolases with IC50 values reported.

Mechanism of Action

The mechanism of action of 2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as decarboxylases, which play a role in neurotransmitter metabolism. This inhibition helps in increasing the levels of neurotransmitters in the brain, thereby alleviating symptoms of neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Carbidopa
Parameter Benserazide Hydrochloride Carbidopa
Molecular Formula C₁₀H₁₅N₃O₅·HCl C₁₀H₁₄N₂O₄·H₂O
Molecular Weight 293.71 244.24 (anhydrous)
Structural Features L-serine hydrazide + trihydroxybenzyl L-alanine hydrazide + dihydroxyphenyl
AADC Inhibition Potent peripheral inhibitor Similar potency, selective for periphery
Clinical Use Combined with levodopa (e.g., Madopar®) Combined with levodopa (e.g., Sinemet®)
Additional Activity CBS inhibitor (IC₅₀ ~30 μM) No reported CBS inhibition
Stability Forms solvates (e.g., DMF, hydrate) Stable in aqueous solutions

Key Differences :

  • Benserazide’s trihydroxybenzyl group enhances solubility in polar solvents compared to carbidopa’s dihydroxyphenyl group .
  • Benserazide exhibits broader enzymatic inhibition (CBS), which may contribute to off-target effects or novel therapeutic applications .
DL-Serine 2-(2,3,4-Trihydroxybenzyl)hydrazide Hydrochloride

Note: The DL-isomer of benserazide is the racemic form used commercially.

Parameter L-Serinohydrazide (Hypothetical) DL-Serinohydrazide (Benserazide HCl)
Stereochemistry L-configuration at serine Racemic (DL) mixture
Optical Activity Likely distinct rotation $[α]^{20}_D = -11.5°$ to $-13.0°$
Pharmacokinetics Potential differences in absorption Well-characterized peripheral inhibition

Implications : The DL-form’s racemic nature may influence metabolic stability and binding affinity compared to a pure enantiomer .

Other Hydrazide Derivatives

2-Hydrazinobenzoic Acid Hydrochloride (CAS: 5326-27-2): Structure: Benzene ring with hydrazine and carboxylic acid groups . Key Contrast: Lacks the trihydroxybenzyl moiety critical for benserazide’s solubility and enzyme binding .

3-Hydrazinobenzenesulfonamide Hydrochloride (CAS: 131774-72-6): Structure: Sulfonamide core with hydrazine . Use: Antimicrobial applications; unrelated to neurotransmitter metabolism.

Polymorphic Forms :

  • Form I : Anhydrous, used in commercial tablets .
  • Form VI : Hydrate with distinct XRD peaks at 18.6°, 22.7°, and 25.5° 2θ .
  • Form IX : DMF solvate (intermediate), XRD peaks at 7.0°, 9.7°, and 16.0° 2θ .

Stability Comparison : Hydrated forms (e.g., Form VI) exhibit slower degradation in humid conditions compared to anhydrous forms .

Pharmacological and Clinical Comparisons

Parameter Benserazide Hydrochloride Carbidopa
Bioavailability Enhances levodopa CNS delivery by ~80% Similar enhancement (~75–85%)
Adverse Effects Nausea, dizziness (CBS inhibition?) Fewer CNS side effects
Drug Interactions Contraindicated with MAO inhibitors Similar contraindications

Research Findings :

  • Carbidopa lacks this activity, making benserazide a dual-action candidate in specific patient populations .

Biological Activity

Overview of 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide Hydrochloride

Chemical Properties:

  • CAS Number: 36318-70-4
  • Molecular Formula: C10H16ClN3O5
  • Molecular Weight: Approximately 277.70 g/mol

This compound is a derivative of L-serine and contains a tri-hydroxybenzyl moiety, which suggests potential antioxidant and anti-inflammatory properties due to the presence of phenolic hydroxyl groups.

Antioxidant Activity

Several studies have indicated that phenolic compounds exhibit significant antioxidant properties. The tri-hydroxybenzyl group in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

Research has shown that compounds with similar structural features can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could have therapeutic potential in treating inflammatory conditions.

Neuroprotective Effects

The neuroprotective properties of related compounds have been documented in various studies. These compounds may protect neuronal cells from apoptosis induced by oxidative stress or neuroinflammation. The potential for this compound to act as a neuroprotective agent could be explored further in models of neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies on similar hydrazides have indicated antimicrobial properties against various pathogens. The presence of the hydrazide functional group may enhance the compound's ability to interact with microbial enzymes or membranes, thus exhibiting antibacterial or antifungal effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6
NeuroprotectiveProtection against neuronal apoptosis
AntimicrobialActivity against bacterial strains

Case Study Insights

  • Antioxidant Study : In vitro assays demonstrated that compounds with a similar structure significantly reduced lipid peroxidation levels in neuronal cells, indicating strong antioxidant potential.
  • Inflammation Model : In a murine model of arthritis, administration of a related compound led to reduced swelling and pain scores, correlating with decreased levels of inflammatory markers.
  • Neuroprotection : A study involving cultured neurons exposed to oxidative stress showed that treatment with phenolic derivatives resulted in improved cell viability and reduced markers of oxidative damage.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 2'-(2,3,4-trihydroxybenzyl)-L-serinohydrazide hydrochloride in pharmaceutical formulations?

  • Methodology : Reverse-phase HPLC is widely used. A validated method employs a C18 column with a mobile phase of acetonitrile:water (3:2 v/v) at 25°C and a flow rate of 1.0 mL/min. Detection is typically via UV at 280 nm, with retention times calibrated against BP reference standards .
  • Data Interpretation : Ensure peak purity >98% and compare against British Pharmacopoeia (BP) reference standards (e.g., BP1125) for identity confirmation .

Q. How does the compound’s solubility profile impact experimental design in pharmacokinetic studies?

  • Key Parameters : The compound is freely soluble in water, formic acid, and methanol but poorly soluble in ethanol (95%) or diethyl ether. Adjust solvent systems to avoid precipitation in vivo; for example, use saline or 0.2% Tween 80 suspensions for animal studies .
  • Stability Note : Solutions are hygroscopic and light-sensitive; store at 2–8°C in amber vials under nitrogen to prevent degradation .

Q. What synthetic routes are reported for this compound, and how are impurities controlled?

  • Synthesis : The primary route involves coupling L-serine hydrazide with 2,3,4-trihydroxybenzyl chloride, followed by HCl salt formation. Key impurities include (2RS)-2-amino-3-hydroxy-2,2-bis(2,3,4-trihydroxybenzyl)propanohydrazide (Impurity B), monitored via HPLC .
  • Quality Control : BP standards require ≥98.0% purity (anhydrous basis), validated by elemental analysis and chiral chromatography to resolve racemic mixtures .

Q. What pharmacological roles does this compound play in Parkinson’s disease research?

  • Mechanism : It acts as a peripheral dopa-decarboxylase inhibitor, enhancing L-DOPA bioavailability in the CNS. Standard experimental doses in rodent models are 10 mg/kg (i.p.) co-administered with L-DOPA .
  • Experimental Design : Use 6-hydroxydopamine (6-OHDA)-lesioned rats to model Parkinsonian symptoms, with rotational behavior as a primary endpoint .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with human hexokinase II (HKII) in anti-dengue research?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the HKII crystal structure (PDB ID: 2NZT). The compound’s trihydroxybenzyl group forms hydrogen bonds with Asp209 and Ser210 residues, suggesting competitive inhibition .
  • Validation : Follow with molecular dynamics (MD) simulations (100 ns) to assess binding stability. Key metrics include RMSD <2.0 Å and free energy calculations (MM-GBSA) .

Q. What experimental strategies address discrepancies in reported melting points (e.g., 146°C vs. 275°C with decomposition)?

  • Root Cause Analysis : Differences arise from polymorphic forms or decomposition during heating. Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min under nitrogen) to distinguish between melting and decomposition events .
  • Mitigation : Standardize sample preparation (e.g., anhydrous vs. hydrated forms) and report decomposition onset temperatures alongside melting points .

Q. How can researchers resolve stereochemical uncertainties in synthesis (e.g., L- vs. DL-serinohydrazide derivatives)?

  • Analytical Approach : Employ chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phase: n-hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Validate enantiomeric excess (>99%) via optical rotation ([α]²⁰_D = −11.5° to −13.0° in 1M HCl) .
  • Synthetic Refinement : Use enantiomerically pure L-serine starting materials and monitor coupling reactions with FTIR to prevent racemization .

Q. What are the implications of the compound’s hygroscopicity for formulation stability?

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH) over 12 weeks. Analyze moisture uptake via Karl Fischer titration and correlate with HPLC purity trends .
  • Formulation Solutions : Use lyophilization to produce stable powders, or incorporate desiccants (e.g., silica gel) in packaging .

Q. How does the compound modulate cortical high-beta/gamma oscillations in Parkinsonian rodent models?

  • Electrophysiology : Implant microelectrodes in the motor cortex of 6-OHDA-lesioned rats. Administer 25 mg/kg L-DOPA + 10 mg/kg compound (i.p.), and record local field potentials (LFPs). Analyze oscillatory activity (15–80 Hz) via wavelet transforms .
  • Data Interpretation : Correlate reduced beta oscillations (13–30 Hz) with improved motor outcomes in rotarod tests .

Contradictions and Data Gaps

  • Melting Point Variability : Conflicting reports highlight the need for standardized characterization protocols .
  • Stereochemical Ambiguity : Discrepancies in naming (L- vs. DL- forms) underscore the importance of chiral purity documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.